molecular formula C19H19F3N6O B6459527 4-(1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine CAS No. 2549032-55-3

4-(1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine

Cat. No.: B6459527
CAS No.: 2549032-55-3
M. Wt: 404.4 g/mol
InChI Key: OJNPYQSMLMYLPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at the 4-position with a 1H-pyrazol-1-yl group and at the 6-position with a piperazine moiety bearing a 4-(trifluoromethoxy)benzyl group. The trifluoromethoxy substituent enhances lipophilicity and metabolic stability, while the pyrazole and piperazine groups contribute to hydrogen bonding and receptor interaction capabilities .

Properties

IUPAC Name

4-pyrazol-1-yl-6-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6O/c20-19(21,22)29-16-4-2-15(3-5-16)13-26-8-10-27(11-9-26)17-12-18(24-14-23-17)28-7-1-6-25-28/h1-7,12,14H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNPYQSMLMYLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)OC(F)(F)F)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrimidine-Pyrazole-Piperazine Scaffolds

Key structural variations among analogous compounds include:

  • Substituents on the pyrimidine core (e.g., alkynyloxy, sulfonyl, or morpholinyl groups).
  • Modifications to the piperazine moiety (e.g., trifluoromethylphenyl vs. trifluoromethoxybenzyl groups).
  • Linker chemistry (e.g., direct piperazine attachment vs. ketone or sulfonamide linkers).

Comparative Data Table

Compound Name / ID Core Structure Substituents Key Properties Biological Activity Reference
Target Compound Pyrimidine 4-(1H-pyrazol-1-yl); 6-(4-(4-trifluoromethoxybenzyl)piperazine) High lipophilicity (trifluoromethoxy group); potential CNS activity (piperazine) Not explicitly reported; inferred from analogues
Compound 5h Pyrimidine 4-(1H-pyrazol-1-yl); 6-(alkynyloxy) Herbicidal (bleaching agent) IC₅₀ = 3.48 mg/L (chlorophyll inhibition in Pennisetum alopecuroides)
Compound 5 Pyrimidine 4-(1H-pyrazol-4-yl); 1-(4-(4-trifluoromethylphenyl)piperazine)butan-1-one Enhanced solubility (ketone linker); trifluoromethyl group Structural analog for receptor binding studies
Compound 21 Pyrimidine Thiophen-2-yl; 4-(4-trifluoromethylphenyl)piperazine Increased aromaticity (thiophene) Not reported; likely CNS or antimicrobial activity
Prostaglandin Receptor Agonist Pyridine-sulfonamide 4-(1H-pyrazol-1-yl)phenyl; piperazine linkage High specificity (sulfonamide group) Prostaglandin receptor modulation

Key Findings from Comparative Analysis

Trifluoromethoxy vs. In contrast, trifluoromethyl groups (e.g., in Compound 5 ) may enhance binding to hydrophobic enzyme pockets.

Piperazine Modifications :

  • Direct piperazine attachment (target compound) vs. ketone linkers (Compound 5 ) alters conformational flexibility. Ketone linkers may improve solubility but reduce blood-brain barrier penetration.

Biological Activity Trends: Pyrimidines with alkynyloxy substituents (e.g., Compound 5h ) exhibit potent herbicidal activity, while piperazine-containing derivatives (target compound, Compound 21 ) are hypothesized to target CNS receptors due to structural similarities to known neuroactive agents.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for related arylpiperazines, involving nucleophilic substitution or coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.